5-HT1A Receptor Affinity: Etoperidone Shows 14% Higher Affinity Than Trazodone
In a head-to-head radioligand binding study using rat cerebral cortical synaptosomes with [3H]8-OH-DPAT as the radioligand, etoperidone demonstrated a Ki value of 20.2 nM at 5-HT1A sites, representing approximately 14% higher affinity compared to trazodone (Ki = 23.6 nM) [1]. The metabolite mCPP showed a Ki of 18.9 nM under identical conditions.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 20.2 nM |
| Comparator Or Baseline | Trazodone: Ki = 23.6 nM |
| Quantified Difference | Etoperidone exhibits 3.4 nM lower Ki, corresponding to ~14% higher affinity |
| Conditions | Rat cerebral cortical synaptosomes, [3H]8-OH-DPAT radioligand |
Why This Matters
This quantifiable affinity difference informs receptor occupancy modeling and may translate to distinct functional outcomes at the 5-HT1A receptor in vivo.
- [1] Raffa RB, et al. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology (Berl). 1992;108(3):320-326. View Source
